4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid
Overview
Description
4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid, commonly known as Boc-Pip-F-pyrimidine, is a chemical compound that has gained significant importance in the field of medicinal chemistry. This compound belongs to the class of piperazine derivatives and has been extensively studied for its potential use in drug discovery.
Scientific Research Applications
Application in Enzyme Inhibition and Cell-Based Assays
A key application of compounds related to 4-(Tert-butoxycarbonyl)-1-(5-fluoropyrimidin-2-yl)piperazine-2-carboxylic acid involves enzyme inhibition. In a study by Chonan et al. (2011), novel (4-piperidinyl)-piperazine derivatives, which are structurally similar, were synthesized and evaluated as ACC1/2 non-selective inhibitors. They discovered that fluorine substituted tert-butoxycarbonyl groups enhanced inhibitory activities in enzyme-assay and cell-based assays, and also showed a reduction of hepatic de novo fatty acid synthesis in rats (Chonan et al., 2011).
Role in Antibacterial and Anthelmintic Activity
Another study by Sanjeevarayappa et al. (2015) synthesized and evaluated a compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, for its antibacterial and anthelmintic activity. This compound, similar in structure to the one , exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015).
Synthesis and Characterization
Rosowsky et al. (1994) conducted research on compounds like 1-[4-(tert-Butyloxycarbonyl)phenyl]-3-pyrrolidinone and 1-[3-(tert-butyloxycarbonyl)phenyl]-4-piperidinone, closely related to this compound. These compounds were synthesized and characterized, providing insights into their chemical properties and potential therapeutic applications (Rosowsky et al., 1994).
Use in Preparing Key Intermediates
The practical synthesis of related compounds, like 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors, was described by Zhang et al. (2009). This demonstrates the utility of such compounds in the development of key pharmaceutical intermediates (Zhang et al., 2009).
Crystal Structure Analysis
Gumireddy et al. (2021) investigated the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a compound with a structure similar to this compound. They reported on its unique chemistry and potential pharmacological applications (Gumireddy et al., 2021).
properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O4/c1-14(2,3)23-13(22)18-4-5-19(10(8-18)11(20)21)12-16-6-9(15)7-17-12/h6-7,10H,4-5,8H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVZNVJMDUNGPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=C(C=N2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001122780 | |
Record name | 1,3-Piperazinedicarboxylic acid, 4-(5-fluoro-2-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001122780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261229-50-8 | |
Record name | 1,3-Piperazinedicarboxylic acid, 4-(5-fluoro-2-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261229-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Piperazinedicarboxylic acid, 4-(5-fluoro-2-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001122780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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